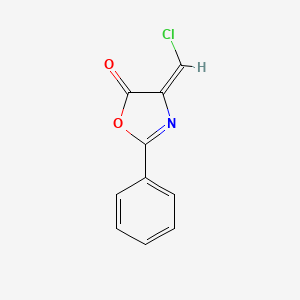
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and reactivity It belongs to the class of oxazolones, which are heterocyclic compounds containing an oxazole ring fused with a ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 2-phenyloxazol-5(4H)-one with chlorinating agents. One common method is the reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the chloromethylene group can participate in addition reactions with electrophiles or nucleophiles.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with nitrile oxides or nitrile imines to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Electrophiles: Halogens, acids, and alkylating agents.
Solvents: Dichloromethane, chloroform, and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while cycloaddition reactions can produce fused heterocyclic compounds .
Applications De Recherche Scientifique
(E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s reactivity makes it a valuable building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one involves its ability to react with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design drugs that target specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-phenyl-4-(chloromethylene)-5(4H)-oxazolone: This is a geometric isomer of (E)-4-(Chloromethylene)-2-phenyloxazol-5(4H)-one with similar reactivity but different spatial arrangement.
4-(chloromethylene)-2-phenyloxazol-5(4H)-one: This compound lacks the (E) or (Z) designation and can exist as a mixture of isomers.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships in organic and medicinal chemistry.
Propriétés
Formule moléculaire |
C10H6ClNO2 |
|---|---|
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
(4E)-4-(chloromethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C10H6ClNO2/c11-6-8-10(13)14-9(12-8)7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clé InChI |
FSFZBUCNVBXRQH-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C/Cl)/C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CCl)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


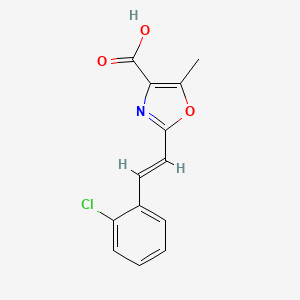

![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
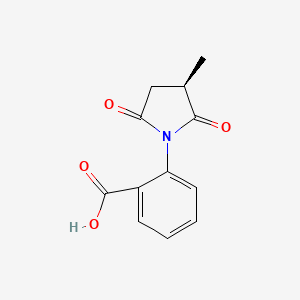
![3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12894479.png)
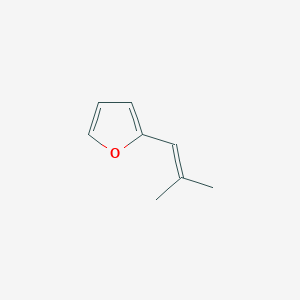
![N-[4-(3-Oxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoyl]glycine](/img/structure/B12894492.png)
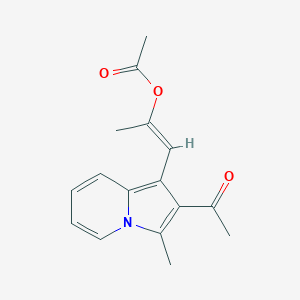


![Benzenesulfonamide, N-[1-(2-furanyl)-3-butenyl]-4-methyl-](/img/structure/B12894512.png)
